Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate
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Overview
Description
Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoic acid and methanol.
Reduction: 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyloxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate is unique due to its specific structural features, such as the benzyloxycarbonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1238-05-7 |
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Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
methyl 3-[3-(phenylmethoxycarbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C18H19NO4/c1-22-17(20)11-10-14-8-5-9-16(12-14)19-18(21)23-13-15-6-3-2-4-7-15/h2-9,12H,10-11,13H2,1H3,(H,19,21) |
InChI Key |
NAAPCXFWIBCPED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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